(E)-ethyl 2-(2-cyano-3-(3-phenyl-1H-pyrazol-5-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-(3-phenyl-1H-pyrazol-5-yl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-2-31-24(30)21-18-10-6-7-11-20(18)32-23(21)26-22(29)16(14-25)12-17-13-19(28-27-17)15-8-4-3-5-9-15/h3-5,8-9,12-13H,2,6-7,10-11H2,1H3,(H,26,29)(H,27,28)/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUZDABCHSGDDN-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC(=NN3)C4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC(=NN3)C4=CC=CC=C4)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-ethyl 2-(2-cyano-3-(3-phenyl-1H-pyrazol-5-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a member of the benzo[b]thiophene family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antibacterial, and antioxidant properties based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a tetrahydrobenzo[b]thiophene core, which is significant for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound.
Findings
- Cell Viability and Apoptosis : The compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value ranging from 23.2 to 49.9 µM. Flow cytometry analysis indicated that the compound induced G2/M phase arrest and apoptosis in treated cells .
- Mechanism of Action : The induction of apoptosis was confirmed through DNA fragmentation assays and caspase activation studies. The compound's ability to disrupt cell cycle progression suggests a potential mechanism for its antitumor effects .
Antibacterial Activity
The antibacterial properties of this compound were evaluated against various bacterial strains.
Results
- Inhibition Zones : The compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The diameter of inhibition zones varied based on substituents on the phenyl ring .
- Structure-Activity Relationship : Compounds with hydroxyl groups at specific positions on the phenyl ring showed enhanced antibacterial activity compared to their methoxy counterparts. This indicates that the presence and position of functional groups play a crucial role in determining antibacterial efficacy .
Antioxidant Activity
Antioxidant properties were assessed using several in vitro assays.
Evaluation Methods
- DPPH Scavenging Assay : The ability to scavenge DPPH radicals was measured, revealing that certain derivatives exhibited significant antioxidant activity comparable to standard antioxidants at a concentration of 100 µM .
- Mechanisms : The antioxidant activity is attributed to the phenolic moiety's ability to donate electrons and stabilize free radicals, thereby preventing oxidative stress in biological systems .
Summary of Biological Activities
| Biological Activity | Observed Effect | IC50/Activity Level |
|---|---|---|
| Antitumor | Induces apoptosis in MCF-7 cells | 23.2 - 49.9 µM |
| Antibacterial | Effective against S. aureus, B. subtilis | Varies by structure |
| Antioxidant | Scavenges DPPH radicals | Significant at 100 µM |
Case Studies
Several case studies have documented the synthesis and evaluation of related compounds:
- Study on Breast Cancer Cells : A study demonstrated that derivatives similar to this compound significantly reduced cell viability in MCF-7 cells and induced apoptosis through caspase activation .
- Antibacterial Evaluation : Another research focused on synthesizing various derivatives and evaluating their antibacterial properties against multiple strains, highlighting that structural modifications can enhance or reduce activity .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of the compound exhibit significant anticancer properties. For instance, a study demonstrated that compounds related to ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate showed promising antiproliferative effects against breast cancer cell lines (MCF-7 and HepG-2), with IC50 values ranging from 23.2 to 95.9 µM. The flow cytometric analysis revealed that certain derivatives induce apoptosis in cancer cells, suggesting their potential as therapeutic agents against cancer .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Research indicated that derivatives synthesized from ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-2-amino-3-carboxylate demonstrated inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. Notably, some derivatives exhibited substantial anti-inflammatory activity compared to the parent compound .
Antioxidant and Antibacterial Activities
In addition to its anticancer and anti-inflammatory properties, the compound has been evaluated for antioxidant and antibacterial activities. A study reported that various substituted phenyl derivatives of the compound displayed significant antioxidant potential and were effective against several bacterial strains. The diameter of inhibition zones was measured to assess antibacterial efficacy .
Acaricidal Activity
The compound's structural features suggest potential applications in agriculture as acaricides. Bioassay tests have shown that certain derivatives possess higher acaricidal activity than their counterparts, indicating their usefulness in pest control strategies .
Synthesis and Characterization
The synthesis of (E)-ethyl 2-(2-cyano-3-(3-phenyl-1H-pyrazol-5-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multicomponent reactions that yield various derivatives with distinct biological activities. The synthesis often employs methods such as cyclization reactions with isothiocyanates or acylation processes that lead to the formation of complex structures .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
